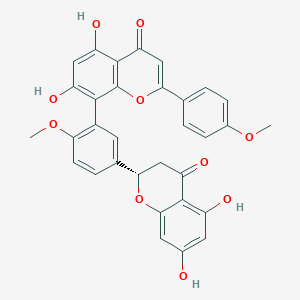

2,3-Dihydroisoginkgetin

Description

Properties

IUPAC Name |

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZOCAXXKGNMBF-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of 2,3-Dihydroisoginkgetin and Related Biflavones from Ginkgo biloba Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginkgo biloba, one of the oldest living tree species, is a rich source of various bioactive compounds. Among these are a unique class of flavonoids known as biflavones, which are dimers of flavonoid moieties. These compounds, including ginkgetin, isoginkgetin, bilobetin, and sciadopitysin, have garnered significant interest for their potential therapeutic properties, such as anti-inflammatory, antioxidant, and anti-cancer activities.[1] 2,3-Dihydroisoginkgetin, a derivative of isoginkgetin, is one of the biflavones present in Ginkgo leaves. The isolation and purification of these specific compounds are crucial for further pharmacological studies and drug development. This guide outlines a comprehensive approach to the extraction, separation, and purification of biflavones from Ginkgo biloba leaves, with a focus on techniques applicable to 2,3-Dihydroisoginkgetin.

Data Presentation: Quantitative Overview

The concentration of biflavones in Ginkgo biloba leaves can vary depending on factors such as the age of the leaves, time of collection, and geographical location. Yellow autumn leaves have been found to contain a higher amount of biflavones compared to green leaves.[2]

Table 1: Content of Major Biflavones in Ginkgo biloba Leaves

| Biflavone | Content Range (µg/g dry weight) | Source |

| Amentoflavone | Present (unquantified) | [3] |

| Bilobetin | Present (unquantified) | [3] |

| Ginkgetin | Present (unquantified) | [3] |

| Isoginkgetin | Present (unquantified) | [3] |

| Sciadopitysin | Most abundant biflavone | [3] |

| Total Biflavonoids | 4774.05 to 7634.82 | [3] |

Table 2: Exemplary Chromatographic Conditions for Biflavone Analysis

| Parameter | HPLC | Preparative HPLC |

| Column | Lichrosorb®-Diol | Waters XBridge C18 (19 x 100 mm) |

| Mobile Phase | Hexane-chloroform-tetrahydrofuran (ternary gradient)[2] | Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid |

| Detection | 330 nm[2] | UV/Visible Detector |

| Flow Rate | 1 mL/min[4] | Scaled up from analytical method |

| Temperature | Ambient | 50 °C[5] |

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of biflavones from Ginkgo biloba leaves. The overall workflow is depicted in the diagram below.

Figure 1: General workflow for the isolation and purification of biflavones from Ginkgo leaves.

3.1. Extraction of Total Flavonoids

-

Preparation of Plant Material: Dry the Ginkgo biloba leaves at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried leaves into a fine powder.

-

Soxhlet Extraction: Place the powdered leaves (e.g., 10 kg) into a Soxhlet apparatus and extract with 95% ethanol under reflux for a sufficient duration (e.g., 3 times).[6] Alternatively, ultrasonic-assisted extraction with 70% ethanol can be employed for a more rapid extraction.[3]

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Preliminary Purification by Solvent Partitioning

-

Suspending the Extract: Suspend the crude extract in water.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a non-polar solvent like petroleum ether to remove lipids and chlorophyll. Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane[7] or ethyl acetate, to enrich the biflavone fraction. The biflavones will preferentially partition into the organic phase.

-

Drying and Concentration: Dry the organic phase (e.g., with anhydrous sodium sulfate) and concentrate it under reduced pressure to obtain a biflavone-enriched extract.

3.3. Isolation by Column Chromatography

-

Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase for column chromatography.

-

Sample Loading: Adsorb the biflavone-enriched extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol (e.g., starting from 100:1 and gradually increasing to 100:100).[6]

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the target biflavones based on their TLC profiles.

3.4. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: Utilize a preparative C18 reversed-phase column.[5]

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water, often with the addition of 0.1% formic acid to improve peak shape, is typically used. The specific gradient will need to be optimized based on an analytical HPLC separation of the biflavone-rich fraction.[1][2]

-

Injection and Fraction Collection: Inject the semi-purified biflavone fraction onto the preparative HPLC system. Collect the peaks corresponding to the individual biflavones using a fraction collector.

-

Purity Assessment: Analyze the purity of the collected fractions using analytical HPLC. Fractions with high purity (>95%) can be pooled.

-

Compound Identification: The structure of the purified compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

Biflavones from Ginkgo biloba, including isoginkgetin, have been reported to exhibit a range of biological activities. Two notable mechanisms are their anti-inflammatory effects and the inhibition of human carboxylesterase 2 (CES2).

4.1. Anti-Inflammatory Signaling Pathway

Flavonoids, including biflavones, can exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[8][9] These pathways are central to the production of pro-inflammatory mediators.

Figure 2: Representative anti-inflammatory signaling pathway modulated by biflavones.

4.2. Inhibition of Carboxylesterase 2 (CES2)

Biflavones from Ginkgo biloba, including ginkgetin, bilobetin, sciadopitysin, and isoginkgetin, have been identified as potent and specific inhibitors of human carboxylesterase 2 (CES2).[3] CES2 is an important enzyme in the metabolism of various drugs, and its inhibition can have significant implications for drug-drug interactions and the therapeutic efficacy of certain medications. The inhibition by these biflavones has been shown to be reversible and of a mixed type.[3]

Figure 3: Mechanism of Carboxylesterase 2 (CES2) inhibition by biflavones.

Conclusion

The isolation and purification of 2,3-Dihydroisoginkgetin and other biflavones from Ginkgo biloba leaves is a multi-step process that requires a combination of extraction, solvent partitioning, and chromatographic techniques. While a specific protocol for 2,3-Dihydroisoginkgetin is not widely published, the methodologies outlined in this guide for the separation of biflavones provide a solid foundation for its successful purification. The potent biological activities of these compounds, such as their anti-inflammatory effects and enzyme inhibition, underscore the importance of obtaining them in high purity for further research and potential therapeutic development. The detailed protocols and conceptual diagrams presented here are intended to aid researchers in this endeavor.

References

- 1. lcms.cz [lcms.cz]

- 2. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 [frontiersin.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102399207B - Extraction method of ginkgetin or isoginkgetin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dihydroisoginkgetin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3-Dihydroisoginkgetin, with a focus on presenting quantitative data, detailed experimental protocols, and elucidating its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

2,3-Dihydroisoginkgetin, also known as 2,3-dihydro-4',4'''-di-O-methylamentoflavone, is a biflavonoid compound.[1] It is structurally related to amentoflavone and has been isolated from plant sources such as Podocarpus macrophyllus var. macrophyllus and Ginkgo biloba.[1][2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₄O₁₀ | [3] |

| Molecular Weight | 568.53 g/mol | [3] |

| Appearance | Yellow powder | |

| Boiling Point | 850.6 ± 65.0 °C (Predicted) | |

| Density | 1.477 ± 0.06 g/cm³ (Predicted) | |

| pKa | 6.34 ± 0.40 (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV spectrum of 2,3-Dihydroisoginkgetin exhibits absorption maxima (λmax) at 265 nm and 370 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Acetone-d₆, 400 MHz): δ 7.88 (2H, d, J=8.8 Hz, H-2 ,6 ), 7.75 (1H, s, H-2 ), 7.15 (2H, d, J=8.8 Hz, H-3 ,5 ), 6.88 (1H, d, J=8.4 Hz, H-5 ), 6.84 (1H, s, H-6), 6.45 (1H, s, H-6 ), 6.38 (1H, d, J=2.0 Hz, H-8), 6.27 (1H, d, J=2.0 Hz, H-6), 5.51 (1H, dd, J=12.8, 2.8 Hz, H-2), 3.92 (3H, s, OCH₃), 3.88 (3H, s, OCH₃), 3.15 (1H, dd, J=16.8, 12.8 Hz, H-3ax), 2.85 (1H, dd, J=16.8, 2.8 Hz, H-3eq).

Mass Spectrometry (MS)

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS): m/z 569 [M+H]⁺.

Experimental Protocols

Isolation of 2,3-Dihydroisoginkgetin from Podocarpus macrophyllus var. macrophyllus

This protocol is based on the method described by Cheng et al. (2007).

Workflow for Isolation and Purification

Detailed Steps:

-

Extraction: The dried and powdered leaves of Podocarpus macrophyllus var. macrophyllus are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography (Silica Gel): The chloroform-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of n-hexane and acetone.

-

Column Chromatography (Sephadex LH-20): Fractions containing the compound of interest are further purified by column chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Crystallization: The purified fraction is then crystallized from a suitable solvent system to yield pure 2,3-Dihydroisoginkgetin.

Biological Activity Assays

Tyrosinase Activity Assay in Human Epidermal Melanocytes (HEMn) This protocol is adapted from the methods used in the study by Cheng et al. (2007).

Workflow for Cellular Tyrosinase Assay

Detailed Steps:

-

Cell Culture: Human epidermal melanocytes (HEMn) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of 2,3-Dihydroisoginkgetin for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed and lysed using a suitable lysis buffer. The cell lysate is then centrifuged, and the supernatant is collected.

-

Enzymatic Reaction: The cell lysate (containing tyrosinase) is incubated with L-DOPA (a substrate for tyrosinase) in a phosphate buffer at 37°C.

-

Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated by comparing the absorbance of the treated samples to that of the untreated control. The IC₅₀ value is then determined.

Western Blot Analysis for Tyrosinase-Related Proteins (TRPs) This protocol is based on the methodology described by Cheng et al. (2007).

-

Protein Extraction: HEMn cells are treated with 2,3-Dihydroisoginkgetin, and total cellular proteins are extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for TRP mRNA Levels This protocol is based on the methodology described by Cheng et al. (2007).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated HEMn cells, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase.

-

Real-Time PCR: qRT-PCR is performed using specific primers for tyrosinase, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative mRNA expression levels of the target genes are calculated using the comparative Ct method.

Biological Activities and Mechanisms of Action

Anti-tyrosinase and Anti-melanogenic Effects

2,3-Dihydroisoginkgetin has been shown to be a potent inhibitor of cellular tyrosinase activity in human epidermal melanocytes, with an IC₅₀ value of 0.098 mM. It also significantly decreases both the protein and mRNA levels of tyrosinase-related protein-2 (TRP-2). This suggests that its inhibitory effect on pigmentation is exerted, at least in part, through the transcriptional regulation of genes involved in melanin synthesis.

Signaling Pathway of Anti-melanogenic Action

Anti-inflammatory Effects

2,3-Dihydroisoginkgetin has been reported to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[2]

Simplified NF-κB Inhibition Pathway

Neuroprotective Properties

Research suggests that 2,3-Dihydroisoginkgetin possesses neuroprotective properties, which are attributed to its ability to modulate protein aggregation and reduce oxidative stress in neuronal cells.[3] While the precise signaling pathways are still under investigation, its antioxidant activity is a key proposed mechanism.

Proposed Neuroprotective Mechanism via Oxidative Stress Reduction

Conclusion

2,3-Dihydroisoginkgetin is a biflavonoid with promising biological activities, including anti-tyrosinase, anti-inflammatory, and neuroprotective effects. This technical guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its isolation and biological evaluation, and illustrated its proposed mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a candidate for the treatment of various diseases. This compilation of data and methodologies aims to facilitate and inspire future investigations into this intriguing natural compound.

References

An In-depth Technical Guide to 2,3-Dihydroisoginkgetin: Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroisoginkgetin, a naturally occurring biflavonoid primarily found in Ginkgo biloba, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of 2,3-Dihydroisoginkgetin. It is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative biological data, and insights into its mechanism of action.

Introduction

2,3-Dihydroisoginkgetin is a biflavonoid, a class of polyphenolic compounds characterized by the linkage of two flavonoid moieties. It is structurally related to other well-known biflavonoids from Ginkgo biloba, such as ginkgetin and isoginkgetin. The presence of a dihydro-pyran ring in one of the flavonoid units distinguishes it from its unsaturated counterparts. This structural modification influences its physicochemical properties and may contribute to its unique biological profile. This document will delve into the scientific journey of 2,3-Dihydroisoginkgetin, from its initial discovery to the current understanding of its biological functions.

Discovery and History

The history of 2,3-Dihydroisoginkgetin is intrinsically linked to the extensive phytochemical investigation of Ginkgo biloba. While the exact year and seminal publication detailing its initial discovery and isolation remain to be definitively pinpointed through broad searches, it is understood to have been identified during the comprehensive analysis of biflavonoids from Ginkgo leaves. The initial structural elucidation would have relied on classical methods of the time, including UV-Vis spectroscopy, infrared spectroscopy, and likely preliminary nuclear magnetic resonance (NMR) studies.

The advancement of spectroscopic techniques, particularly high-resolution mass spectrometry (HRMS) and advanced NMR spectroscopy (including 2D techniques like COSY, HSQC, and HMBC), has been pivotal in confirming the precise structure of 2,3-Dihydroisoginkgetin and differentiating it from other closely related biflavonoids.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dihydroisoginkgetin is presented in the table below.

| Property | Value | Reference |

| CAS Number | 828923-27-9 | [1][2] |

| Molecular Formula | C₃₂H₂₄O₁₀ | [1][2] |

| Molecular Weight | 568.53 g/mol | [1][2] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Predicted Boiling Point | 850.6 ± 65.0 °C | [1] |

| Predicted Density | 1.477 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 6.34 ± 0.40 | [1] |

Biological Activities and Quantitative Data

2,3-Dihydroisoginkgetin has been investigated for several biological activities, with the most prominent being its role as a tyrosinase inhibitor. It has also been noted for its potential neuroprotective and anti-inflammatory effects, which are areas of ongoing research.[2]

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents that address hyperpigmentation.

| Assay System | Substrate | Inhibitor Concentration | % Inhibition | IC₅₀ (µM) | Reference |

| Mushroom Tyrosinase | L-DOPA | 0.1 mM | 36.84% | - | [1] |

| Human Epidermal Melanocytes (HEMn) | - | - | - | 86.16 | [1] |

Neuroprotective Activity

While specific quantitative data for 2,3-Dihydroisoginkgetin's neuroprotective effects are not yet widely published, studies on related Ginkgo biflavonoids like ginkgetin and isoginkgetin suggest a potential for this class of compounds to protect neuronal cells from damage.[3] The proposed mechanisms often involve the modulation of signaling pathways related to apoptosis and oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of 2,3-Dihydroisoginkgetin are currently under investigation.[2] Flavonoids, in general, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 2,3-Dihydroisoginkgetin.

Isolation of 2,3-Dihydroisoginkgetin from Ginkgo biloba Leaves (General Procedure)

A general workflow for the isolation of biflavonoids from Ginkgo biloba is outlined below. The specific parameters for isolating 2,3-Dihydroisoginkgetin would require optimization.

-

Extraction: Dried and powdered Ginkgo biloba leaves are extracted with an ethanol-water mixture (e.g., 70% ethanol).

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning. A dichloromethane fraction is often used to enrich for biflavonoids.

-

Chromatography: The dichloromethane fraction is further purified using silica gel column chromatography.

-

Final Purification: Fractions containing the target compound are pooled and subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to identify the types and connectivity of protons and carbons in the molecule. 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete chemical structure.

Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.

-

Reagent Preparation:

-

Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer, pH 6.8).

-

L-DOPA solution (e.g., 10 mM in phosphate buffer).

-

Test compound (2,3-Dihydroisoginkgetin) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Phosphate buffer (0.1 M, pH 6.8).

-

-

Assay Procedure (in a 96-well plate):

-

Add 20 µL of the test compound solution or solvent control (blank) to each well.

-

Add 40 µL of the mushroom tyrosinase solution.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution.

-

Incubate at 37°C for 20 minutes.

-

-

Measurement:

-

Measure the absorbance at 475 nm using a microplate reader.

-

-

Calculation:

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction with the solvent control, and A_sample is the absorbance of the reaction with the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

In Vitro Neuroprotection Assay (General Protocol)

This protocol describes a general method for assessing the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media and conditions.

-

Treatment: Pre-treat the cells with various concentrations of 2,3-Dihydroisoginkgetin for a specified period (e.g., 24 hours).

-

Induction of Damage: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Assessment of Cell Viability: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Compare the viability of cells treated with 2,3-Dihydroisoginkgetin to that of untreated control cells and cells treated only with the neurotoxic agent.

In Vitro Anti-inflammatory Assay (General Protocol - Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), which is a model for protein denaturation that occurs during inflammation.[4]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 2,3-Dihydroisoginkgetin.[5]

-

-

Control Preparation:

-

A control solution is prepared with 2 mL of distilled water instead of the test compound.

-

-

Incubation:

-

Incubate the mixtures at 37°C for 15 minutes.

-

-

Heat-induced Denaturation:

-

Heat the mixtures at 70°C for 5 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.

-

Signaling Pathways

The biological activities of flavonoids are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by 2,3-Dihydroisoginkgetin are still under investigation, related biflavonoids have been shown to influence pathways involved in apoptosis and cell survival. For instance, ginkgetin has been reported to exert its neuroprotective effects by activating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6]

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of 2,3-Dihydroisoginkgetin. Key areas for future investigation include:

-

Quantitative Biological Studies: Comprehensive studies to quantify its neuroprotective and anti-inflammatory effects, including the determination of IC₅₀ or EC₅₀ values in various cell-based and animal models.

-

Mechanism of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by 2,3-Dihydroisoginkgetin.

-

Pharmacokinetics and Bioavailability: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.

-

Synthesis: Development of efficient and scalable synthetic routes to enable further pharmacological studies and potential commercialization.

Conclusion

2,3-Dihydroisoginkgetin is a promising natural product with demonstrated tyrosinase inhibitory activity and potential neuroprotective and anti-inflammatory properties. This technical guide has summarized the current knowledge on its discovery, history, and biological activities, and has provided detailed experimental protocols to facilitate further research. Continued investigation into this unique biflavonoid is essential to unlock its full therapeutic potential for the benefit of human health.

References

- 1. 2,3-Dihydroisoginkgetin | 828923-27-9 [amp.chemicalbook.com]

- 2. 2,3-Dihydroisoginkgetin [myskinrecipes.com]

- 3. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arls.ro [arls.ro]

- 5. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 6. activeconceptsllc.com [activeconceptsllc.com]

An In-depth Technical Guide to 2,3-Dihydroisoginkgetin Derivatives and Their Potential Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dihydroisoginkgetin is a biflavonoid compound naturally found in the leaves of the Ginkgo biloba tree. As a member of the flavonoid class, it possesses a characteristic dual-flavone structure that is the foundation for its diverse pharmacological properties. This document provides a comprehensive technical overview of 2,3-Dihydroisoginkgetin, its derivatives, and their significant potential in drug discovery. Key areas of focus include the synthesis of novel derivatives, extensive bioactivity profiles—particularly in anticancer and anti-inflammatory applications—elucidation of the underlying signaling pathways, and detailed experimental protocols for assessing these activities. This guide aims to serve as a foundational resource for researchers engaged in the exploration and development of flavonoid-based therapeutics.

Introduction to 2,3-Dihydroisoginkgetin

2,3-Dihydroisoginkgetin (C₃₂H₂₄O₁₀, Molar Mass: 568.5 g/mol ) is a naturally occurring biflavonoid. Biflavonoids are dimeric flavonoids and exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. The structure of 2,3-Dihydroisoginkgetin, featuring two flavonoid moieties linked together, provides a complex and versatile scaffold for chemical modification, allowing for the generation of derivatives with potentially enhanced potency and selectivity. Its documented bioactivities include the inhibition of key inflammatory pathways like nuclear factor-kappa B (NF-κB) and the induction of apoptosis in cancer cells, marking it as a compound of significant interest for therapeutic development.

Synthesis of 2,3-Dihydroisoginkgetin Derivatives

While specific protocols for the direct derivatization of 2,3-Dihydroisoginkgetin are not extensively detailed in publicly available literature, general synthetic strategies for modifying flavonoid and biflavonoid scaffolds can be applied. These methods typically focus on altering the peripheral hydroxyl and methoxy groups to modulate physiochemical properties like lipophilicity and bioavailability, thereby enhancing biological activity.

Common synthetic transformations for flavonoid derivatives include:

-

Alkylation and Acylation: Reactions targeting the phenolic hydroxyl groups to introduce alkyl or acyl chains. These modifications can improve membrane permeability. For example, the use of alkylating agents like bromoethane in the presence of a base can yield ether derivatives.[1]

-

Mannich Reaction: This reaction can introduce aminomethyl substituents onto the flavonoid rings, which has been shown to enhance the antioxidative and enzyme-inhibitory potential of quercetin, a related flavonoid.[2]

-

Glycosylation: The attachment of sugar moieties can improve the solubility and pharmacokinetic profile of the parent compound.

-

Cyclization Reactions: Intramolecular reactions can be used to create new heterocyclic rings fused to the flavonoid core, potentially leading to novel bioactivities. For instance, reactions involving hydrazine can be used to form new ring systems.[3]

These synthetic approaches allow for the creation of a library of 2,3-Dihydroisoginkgetin derivatives, which can then be screened for enhanced or novel biological activities.

Potential Bioactivities and Quantitative Data

Isoginkgetin and related biflavonoids have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings, with quantitative data presented for clarity.

Anticancer and Cytotoxic Activity

Biflavonoids are well-documented for their potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis (programmed cell death). Isoginkgetin, for instance, is known to be an anti-tumor agent, with studies suggesting its mechanism involves the inhibition of pre-mRNA splicing, leading to growth arrest.[4]

| Compound/Derivative Class | Cell Line(s) | IC50 Value (µM) | Key Findings & Mechanism |

| Isoginkgetin | Various Tumor Cells | Micromolar concentrations | Inhibits pre-mRNA splicing, leading to cell growth arrest.[4] |

| Amentoflavone | SiHa, CaSki (Cervical Cancer) | Not specified | Induces apoptosis by suppressing HPV E7 protein expression and activating mitochondria-mediated pathways.[5] |

| Various Flavones | MCF-7, BT-474 (Breast Cancer) | Not specified | Induce apoptosis via modulation of Bax/Bcl-2 ratio and activation of caspases.[6] |

| Wogonin | MCF-7 (Breast Cancer) | Not specified | Induces apoptosis by inhibiting the PI3K/AKT/survivin signaling pathway.[7] |

Anti-inflammatory Activity

A significant aspect of the bioactivity of isoginkgetin and its derivatives is their ability to modulate inflammatory responses. This is primarily achieved through the inhibition of the NF-κB signaling pathway. Isoginkgetin has been shown to attenuate inflammatory responses in various cell models.[8][9]

-

Mechanism : Isoginkgetin treatment can suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[8] It achieves this by preventing the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[9]

-

Related Pathways : The anti-inflammatory effects are also linked to the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which often acts upstream of NF-κB.[8]

Neuroprotective Effects

2,3-Dihydroisoginkgetin is being investigated for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Research suggests it may work by modulating protein aggregation and reducing oxidative stress in neuronal cells.[10] Flavonoids, in general, are recognized for their ability to activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress, which is highly relevant for neuroprotection.[11]

Antioxidant Activity

The flavonoid structure inherently confers antioxidant properties. These compounds can directly scavenge free radicals and chelate metal ions involved in radical generation. The antioxidant potential of derivatives can be assessed using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, derivatization of quercetin with a tetrahydroisoquinoline moiety was shown to improve its antioxidative potential, with IC50 values for the new derivatives being lower than the parent compound.[2]

Key Signaling Pathways

The biological effects of 2,3-Dihydroisoginkgetin and its derivatives are mediated by their interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is central to the anti-inflammatory effects of isoginkgetin. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoginkgetin intervenes by inhibiting the degradation of IκB, thereby blocking NF-κB's nuclear translocation and activity.[8][9]

Intrinsic (Mitochondrial) Apoptosis Pathway

Many flavonoid derivatives induce cancer cell death via the intrinsic apoptosis pathway. This pathway is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Cellular stress leads to an increased Bax/Bcl-2 ratio, causing mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which then forms the apoptosome complex with Apaf-1, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in cell death.[6][7]

Nrf2/ARE Antioxidant Pathway

The Nrf2 pathway is the primary cellular defense against oxidative stress. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and proteasomal degradation. Oxidative stress or the presence of activators (like many flavonoids) modifies Keap1, preventing Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivity of 2,3-Dihydroisoginkgetin derivatives.

Bioassay-Guided Fractionation Workflow

This process is fundamental for identifying active compounds from a natural source. It involves a stepwise separation of a crude extract, with bioactivity testing at each stage to guide the purification of the active constituent(s).[14][15][16]

MTT Cell Viability/Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate (e.g., at 37°C, 5% CO₂) until they adhere and enter the logarithmic growth phase (typically 24 hours).[18]

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., 2,3-Dihydroisoginkgetin derivatives). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10-20 µL per 100 µL of medium).[18]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl, to each well to dissolve the purple crystals.[18]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution on a microplate spectrophotometer, typically at a wavelength of 570 nm or 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[19][20][21]

Principle: DPPH is a stable free radical that has a deep purple color with maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[20][21]

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).[19][21]

-

Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test sample at various concentrations. Then, add the DPPH working solution to initiate the reaction. Include a control containing only the solvent and the DPPH solution.[19]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.[22]

-

Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[19][22]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100

-

The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

Conclusion and Future Directions

2,3-Dihydroisoginkgetin and its synthetic derivatives represent a promising class of biflavonoids with significant therapeutic potential. Their demonstrated bioactivities, particularly as anticancer and anti-inflammatory agents, are rooted in their ability to modulate key cellular signaling pathways such as NF-κB, apoptosis, and Nrf2. The structure of 2,3-Dihydroisoginkgetin provides a fertile ground for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Synthesis of Novel Derivatives: Developing efficient synthetic routes to create diverse libraries of 2,3-Dihydroisoginkgetin analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and downstream effects within the identified signaling pathways.

-

In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy, toxicity, and pharmacokinetics.

-

Targeted Delivery: Exploring drug delivery systems to enhance the bioavailability and targeted action of these compounds, thereby maximizing therapeutic benefit while minimizing potential side effects.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of 2,3-Dihydroisoginkgetin derivatives as next-generation therapeutics.

References

- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biflavonoid amentoflavone induces apoptosis via suppressing E7 expression, cell cycle arrest at sub-G₁ phase, and mitochondria-emanated intrinsic pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isoginkgetin treatment attenuated lipopolysaccharide-induced monoamine neurotransmitter deficiency and depression-like behaviors through downregulating p38/NF-κB signaling pathway and suppressing microglia-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Dihydroisoginkgetin [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

- 14. myfoodresearch.com [myfoodresearch.com]

- 15. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. goldbio.com [goldbio.com]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. researchgate.net [researchgate.net]

- 22. Determination of antioxidant activity by DPPH assay [bio-protocol.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of 2,3-Dihydroisoginkgetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin is a naturally occurring biflavonoid found in certain plants. Biflavonoids as a class have garnered significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The parent compound, ginkgetin, has been shown to combat cancer progression by inducing apoptosis, arresting the cell cycle, and targeting multiple deregulated signaling pathways.[1][2] This technical guide outlines a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of 2,3-Dihydroisoginkgetin, a critical first step in evaluating its potential as a therapeutic agent.

While direct experimental data on the cytotoxicity of 2,3-Dihydroisoginkgetin is not extensively available in current literature, this document provides detailed experimental protocols for standard assays, a template for data presentation, and discusses putative mechanisms of action based on the activity of structurally related biflavonoids.

Data Presentation: Quantifying Cytotoxic Activity

The primary goal of a preliminary cytotoxicity screen is to determine the concentration of the test compound that inhibits cell viability by 50%, known as the IC50 value. This metric is a key indicator of a compound's potency. Data should be presented in a clear, tabular format to allow for easy comparison across different cell lines and time points.

Table 1: Hypothetical IC50 Values for 2,3-Dihydroisoginkgetin against Various Human Cancer Cell Lines

Note: The following data is illustrative and serves as a template for presenting experimental results. Actual values must be determined empirically.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 42.1 |

| A549 | Lung Carcinoma | 48 | 38.7 |

| HCT116 | Colorectal Carcinoma | 48 | 19.8 |

| K562 | Chronic Myelogenous Leukemia | 24 | 39.2 |

| 48 | 31.5 | ||

| 72 | 19.4 | ||

| HepG2 | Hepatocellular Carcinoma | 48 | 33.6 |

Experimental Protocols

Standardized and reproducible protocols are essential for accurate cytotoxicity assessment. The following are detailed methodologies for two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a widely used method for assessing cell viability and proliferation. It is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product.[3][4]

Principle: The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[5] The insoluble formazan crystals are dissolved, and the absorbance is measured spectrophotometrically.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom sterile microplates

-

2,3-Dihydroisoginkgetin stock solution (in DMSO)

-

Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8mM HCl in isopropanol)[6]

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.[6] Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of 2,3-Dihydroisoginkgetin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include untreated (vehicle control) wells containing the same concentration of DMSO as the treated wells.

-

Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[3]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting.[4]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 The IC50 value is then determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of late apoptosis or necrosis.

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction that reduces a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[8]

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

2,3-Dihydroisoginkgetin stock solution (in DMSO)

-

LDH Cytotoxicity Assay Kit (containing reaction solution, stop solution)

-

Triton X-100 (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat cells with 2,3-Dihydroisoginkgetin.

-

Control Setup: Prepare three sets of controls:

-

Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[8]

-

Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a new, clean 96-well assay plate.[8]

-

Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[8]

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[8]

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 The IC50 value is determined from the dose-response curve of % cytotoxicity versus compound concentration.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a preliminary in vitro cytotoxicity screening experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. Ginkgetin: A natural biflavone with versatile pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. LDH Cytotoxicity Assay [bio-protocol.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 2,3-Dihydroisoginkgetin

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroisoginkgetin is a biflavonoid found in certain plant species. Like other biflavonoids, it is investigated for various potential pharmacological activities. The development of a reliable analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 2,3-Dihydroisoginkgetin. The method is based on common practices for analyzing flavonoids and biflavonoids, ensuring broad applicability.[1][2]

High-performance liquid chromatography (HPLC) is a technique that offers accuracy, speed, and high sensitivity for the analysis of flavonoids.[3] Reversed-phase liquid chromatography is a predominant and efficient method for separating a wide range of analytes, including various flavonoids.[2]

Experimental Protocol: HPLC-UV Analysis

2.1 Instrumentation and Chromatographic Conditions The analysis is performed using a standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD).[4] The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Gradient Elution |

| Gradient Program | 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B35-40 min: 20% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis DAD |

| Detection Wavelength | 280 nm (based on typical flavonoid absorbance spectra)[3][6] |

2.2 Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,3-Dihydroisoginkgetin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3 Sample Preparation (from Plant Matrix)

-

Homogenization and Extraction: Weigh 1.0 g of the powdered plant material. Add 20 mL of methanol and perform sonication for 60 minutes.[7] This is a common and simple method but may extract many interfering matrix components.[8]

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase as needed to ensure the analyte concentration falls within the linear range of the calibration curve.

Method Validation Summary

The developed method should be validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters are summarized below with expected performance metrics based on similar flavonoid quantification assays.[10][11][12]

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Specification / Result |

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999[11] |

| Limit of Detection (LOD) | ~0.02 µg/mL[5] |

| Limit of Quantification (LOQ) | ~0.06 µg/mL[5] |

| Precision (RSD%) | Intra-day: < 2.0%Inter-day: < 3.0%[10] |

| Accuracy (Recovery %) | 95.0% - 105.0%[10][11] |

| Selectivity | No interference from blank matrix at the retention time of the analyte. |

| Robustness | Minor variations in flow rate, temperature, and mobile phase pH show no significant effect on results.[10] |

Visualizations

4.1 Experimental Workflow The overall process from sample receipt to final data analysis is depicted in the workflow diagram below. This ensures a systematic and reproducible approach to the quantification of 2,3-Dihydroisoginkgetin.

Caption: Workflow for 2,3-Dihydroisoginkgetin Quantification.

4.2 Method Validation Logical Flow The relationship between different stages of method development and validation is crucial for establishing a reliable analytical procedure. The following diagram illustrates this logical flow.

Caption: Logical Flow of the HPLC Method Validation Process.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantification of 2,3-Dihydroisoginkgetin. The protocol is based on established principles of flavonoid analysis and can be readily implemented in a quality control or research laboratory. Proper method validation is essential before its application to ensure the accuracy and precision of the results.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. Deep UV dispersion and absorption spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]

- 12. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Neuroprotection Assay Using 2,3-Dihydroisoginkgetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Natural compounds are a promising source for the discovery of novel neuroprotective agents. 2,3-Dihydroisoginkgetin, a biflavonoid isolated from Ginkgo biloba, has demonstrated potential neuroprotective properties, primarily attributed to its antioxidant and anti-inflammatory activities.[1] Biflavonoids from Ginkgo biloba, such as ginkgetin and isoginkgetin, have been shown to exert neuroprotective effects against cytotoxic insults induced by oxidative stress.[1] This document provides a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of 2,3-Dihydroisoginkgetin in a neuronal cell model. The protocol utilizes the human neuroblastoma cell line, SH-SY5Y, a widely used model in neurotoxicity and neuroprotection studies, and 6-hydroxydopamine (6-OHDA) as a neurotoxic insult to mimic a Parkinson's disease-like pathology.

The primary mechanism of action for many neuroprotective compounds involves the modulation of key signaling pathways. For biflavonoids, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a significant target.[2] The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and apoptosis.[3][4][5] In the context of neurodegeneration, the inhibition of pro-inflammatory signaling cascades is a key therapeutic strategy. This protocol will, therefore, also touch upon the investigation of the effect of 2,3-Dihydroisoginkgetin on this pathway.

Materials and Methods

Cell Culture

The SH-SY5Y human neuroblastoma cell line is used for this assay. These cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Reagents

-

2,3-Dihydroisoginkgetin (stock solution prepared in DMSO)

-

6-hydroxydopamine (6-OHDA) (stock solution prepared in sterile, deionized water with 0.02% ascorbic acid)

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

Experimental Protocols

Cell Seeding and Treatment

-

Harvest SH-SY5Y cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

After 24 hours, replace the medium with a fresh medium containing various concentrations of 2,3-Dihydroisoginkgetin. Based on studies with related biflavonoids like ginkgetin, a starting concentration range of 1 µM to 20 µM is recommended.[6] A dose-response experiment is crucial to determine the optimal non-toxic and protective concentration of 2,3-Dihydroisoginkgetin.

-

Incubate the cells with 2,3-Dihydroisoginkgetin for 24 hours.

Induction of Neurotoxicity

-

Following the 24-hour pre-treatment with 2,3-Dihydroisoginkgetin, add 6-OHDA to the wells to a final concentration of 100 µM. This concentration may need to be optimized for your specific cell line and conditions to achieve approximately 50% cell death.

-

Include the following control groups:

-

Control: Cells treated with vehicle (DMSO) only.

-

6-OHDA only: Cells treated with 100 µM 6-OHDA and vehicle.

-

-

Incubate the plate for another 24 hours.

Assessment of Cell Viability (MTT Assay)

-

After the 24-hour incubation with 6-OHDA, carefully remove the medium from each well.

-

Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Data Presentation

The quantitative data from the neuroprotection assay should be summarized in a table for clear comparison between different treatment groups.

| Treatment Group | Concentration of 2,3-Dihydroisoginkgetin (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| Control (Vehicle) | 0 | 1.25 ± 0.08 | 100 |

| 6-OHDA (100 µM) | 0 | 0.62 ± 0.05 | 49.6 |

| 6-OHDA + Compound | 1 | 0.75 ± 0.06 | 60.0 |

| 6-OHDA + Compound | 5 | 0.98 ± 0.07 | 78.4 |

| 6-OHDA + Compound | 10 | 1.15 ± 0.09 | 92.0 |

| 6-OHDA + Compound | 20 | 1.20 ± 0.08 | 96.0 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro neuroprotection assay.

Proposed Signaling Pathway: Inhibition of NF-κB

Biflavonoids from Ginkgo biloba have been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[2] Neurotoxins like 6-OHDA can activate NF-κB, leading to the transcription of pro-inflammatory and pro-apoptotic genes. 2,3-Dihydroisoginkgetin may exert its neuroprotective effect by preventing the activation and nuclear translocation of NF-κB.

References

- 1. mdpi.com [mdpi.com]

- 2. worldscientific.com [worldscientific.com]

- 3. search.library.brandeis.edu [search.library.brandeis.edu]

- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 2,3-Dihydroisoginkgetin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin is a biflavonoid compound found in Ginkgo biloba. While direct and extensive research on its specific mechanism of action is still emerging, studies on structurally similar biflavonoids, such as isoginkgetin and ginkgetin, provide a strong foundation for investigating its potential therapeutic effects. These related compounds have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. This document outlines potential mechanisms of action for 2,3-Dihydroisoginkgetin based on the activities of its analogues and provides detailed protocols for key experiments to elucidate its molecular pathways.

Potential Mechanisms of Action

Based on the known functions of isoginkgetin and ginkgetin, 2,3-Dihydroisoginkgetin is hypothesized to exert its effects through the modulation of several key signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Ginkgetin has been shown to alleviate inflammation by targeting the cGAS-STING pathway and inhibiting the NF-κB and MAPK signaling pathways.[1][2] Isoginkgetin also demonstrates anti-inflammatory properties by suppressing the NF-κB pathway.[3][4] Therefore, 2,3-Dihydroisoginkgetin may act as an inhibitor of these pro-inflammatory cascades.

Anti-Cancer Activity

Isoginkgetin has been identified as an inhibitor of pre-mRNA splicing, a critical process for gene expression in cancer cells.[5] It also inhibits the Akt/NF-κB signaling pathway and the activity of the 20S proteasome, leading to the induction of apoptosis and autophagy in cancer cells.[3][4] Ginkgetin has also been observed to induce apoptosis in human leukemia cells through the TNF-α signaling pathway.[6] These findings suggest that 2,3-Dihydroisoginkgetin could be a promising candidate for anti-cancer drug development.

Neuroprotective Properties

Biflavonoids from Ginkgo biloba are known for their neuroprotective potential. This is often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. The inhibition of inflammatory pathways such as NF-κB and MAPK by related compounds could also contribute to neuroprotection by reducing neuroinflammation.

Quantitative Data Summary

The following tables summarize key quantitative data for isoginkgetin and ginkgetin, which can serve as a reference for designing experiments and interpreting results for 2,3-Dihydroisoginkgetin.

Table 1: In Vitro Efficacy of Isoginkgetin

| Parameter | Cell Line | Value | Reference |

| Splicing Inhibition (ICmax) | HeLa nuclear extract | 50 µM | |

| Splicing Inhibition (IC50) | HeLa nuclear extract | 30 µM | |

| Growth Arrest | HEK293-derived cultures | 33 µM (for 24h) | |

| Cell Invasion Inhibition | U87MG | 10-20 µM | [3] |

| Apoptosis Induction | Multiple Myeloma (MM) cell lines | 30 µM | [3] |

| MMP-9 Activity Reduction | HT1080 fibrosarcoma cells | 5-20 µM | [7] |

Table 2: In Vitro Efficacy of Ginkgetin

| Parameter | Cell Line | Value | Reference |

| H/R Injury Protection | H9C2 cells | 1, 5, and 10 µM | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 2,3-Dihydroisoginkgetin on a specific cell line.

Materials:

-

2,3-Dihydroisoginkgetin

-

Cell line of interest (e.g., cancer cell line, neuronal cell line)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 2,3-Dihydroisoginkgetin in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of 2,3-Dihydroisoginkgetin. Include a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

NF-κB Reporter Assay

Objective: To investigate the effect of 2,3-Dihydroisoginkgetin on NF-κB signaling.

Materials:

-

Cell line stably or transiently transfected with an NF-κB luciferase reporter construct.

-

2,3-Dihydroisoginkgetin

-

TNF-α (or another NF-κB activator)

-

Luciferase Assay System

-

Luminometer

Protocol:

-

Seed the transfected cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of 2,3-Dihydroisoginkgetin for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize luciferase activity to total protein concentration.

Western Blot for MAPK Signaling

Objective: To determine the effect of 2,3-Dihydroisoginkgetin on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

Materials:

-

Cell line of interest

-

2,3-Dihydroisoginkgetin

-

Stimulant (e.g., TBHP, LPS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated ERK, JNK, and p38

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with 2,3-Dihydroisoginkgetin for the desired time and concentration.

-

Stimulate with an appropriate agonist if necessary.

-

Lyse the cells, collect the lysates, and determine the protein concentration.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of 2,3-Dihydroisoginkgetin to induce apoptosis.

Materials:

-

Cell line of interest

-

2,3-Dihydroisoginkgetin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with 2,3-Dihydroisoginkgetin for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Visualizations

Caption: Proposed inhibition of the NF-κB signaling pathway by 2,3-Dihydroisoginkgetin.

Caption: Postulated inhibitory effect of 2,3-Dihydroisoginkgetin on the MAPK signaling cascade.

Caption: A general experimental workflow to investigate the mechanism of action.

References

- 1. Ginkgetin Alleviates Inflammation and Senescence by Targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginkgetin delays the progression of osteoarthritis by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Ginkgetin Alleviates Inflammation, Oxidative Stress, and Apoptosis Induced by Hypoxia/Reoxygenation in H9C2 Cells via Caspase-3 Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,3-Dihydroisoginkgetin as a Potential BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3-Dihydroisoginkgetin and related biflavonoids as potential inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease. Detailed protocols for in vitro evaluation of BACE1 inhibition are also included.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. The formation of these neurotoxic Aβ peptides is initiated by the enzymatic action of BACE1, making it a prime target for therapeutic intervention. Natural compounds, such as biflavonoids isolated from plants like Ginkgo biloba, have shown potential as BACE1 inhibitors. This document focuses on 2,3-dihydroisoginkgetin and structurally similar biflavonoids, providing data on their inhibitory activity and detailed protocols for their experimental validation.

Quantitative Data: BACE1 Inhibitory Activity of Biflavonoids